2-(2-Iodobenzylidene)hydrazine-1-carboximidamide
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Overview
Description
2-(2-Iodobenzylidene)hydrazine-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an iodobenzylidene group attached to a hydrazine-1-carboximidamide moiety. The presence of iodine in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide typically involves the condensation of 2-iodobenzaldehyde with hydrazine-1-carboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzylidene)hydrazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(2-Iodobenzylidene)hydrazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: This compound is similar in structure but contains a methoxy group instead of an iodine atom.
(E)-2-(5-chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound is used in the detection of metal ions and has antibacterial properties.
Uniqueness
The presence of the iodine atom in 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide makes it unique compared to its analogs. This iodine atom can participate in specific interactions and reactions that are not possible with other substituents, thereby enhancing its utility in various applications .
Properties
Molecular Formula |
C8H9IN4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-[(E)-(2-iodophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
InChI Key |
HRCAINIXIYUXCY-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)I |
Origin of Product |
United States |
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